N-Methyl-N-octadecylformamide
Description
N-Methyl-N-octadecylformamide (C₂₀H₄₁NO) is a formamide derivative featuring both a methyl (-CH₃) and an octadecyl (C₁₈H₃₇) substituent on the nitrogen atom. The octadecyl chain imparts hydrophobicity, while the methyl group may enhance solubility in select organic solvents compared to mono-substituted analogs like N-Octadecylformamide .
Properties
CAS No. |
82651-76-1 |
|---|---|
Molecular Formula |
C20H41NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
N-methyl-N-octadecylformamide |
InChI |
InChI=1S/C20H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(2)20-22/h20H,3-19H2,1-2H3 |
InChI Key |
VMXQHPFFIXXWRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-octadecylformamide typically involves the reaction of octadecylamine with methyl formate. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a catalyst such as an acid or base. The general reaction can be represented as follows: [ \text{CH}_3\text{NH}_2 + \text{HCOOCH}_3 \rightarrow \text{HCONHCH}_3 + \text{CH}_3\text{OH} ]
Industrial Production Methods
Industrial production of this compound may involve a continuous process where octadecylamine and methyl formate are fed into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products such as methanol. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-octadecylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N-Methyl-N-octadecylformamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including as a surfactant or emulsifying agent.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-octadecylformamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs include:
- N-Methylformamide (C₂H₅NO, CAS 123-39-7): A short-chain derivative with a single methyl group. Highly polar and water-miscible, used as a solvent in organic synthesis .
- N,N-Dimethylformamide (DMF) (C₃H₇NO): A widely used polar aprotic solvent with two methyl groups, miscible in water and organic solvents .
Physical and Chemical Properties
The table below extrapolates properties of N-Methyl-N-octadecylformamide based on structural analogs:
| Compound | Molecular Weight (g/mol) | Substituents | Solubility | Key Applications |
|---|---|---|---|---|
| This compound* | 311.55 | Methyl, Octadecyl | Low in water; soluble in hydrocarbons | Surfactants, lipid bilayers |
| N-Methylformamide | 73.07 | Methyl | Miscible with water | Solvent, chemical synthesis |
| N-Octadecylformamide | 297.52 | Octadecyl | Insoluble in water | Coatings, lubricants |
| N,N-Dimethylformamide | 73.09 | Two methyl groups | Water-miscible | Industrial solvent, reactions |
Research Findings
- Hydrophobicity : The octadecyl chain in this compound likely reduces water solubility compared to DMF and N-Methylformamide, aligning it closer to N-Octadecylformamide .
- Surfactant Potential: The amphiphilic structure (polar formamide head, nonpolar octadecyl tail) suggests micelle-forming capabilities, similar to long-chain fatty amides .
- Thermal Stability : Longer alkyl chains (e.g., octadecyl) typically increase melting points compared to methyl-substituted analogs, as seen in N-Octadecylformamide’s solid-state properties .
Biological Activity
N-Methyl-N-octadecylformamide (C20H41NO) is a compound that has garnered interest in various biological contexts due to its unique structural properties and potential applications in pharmacology and biochemistry. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its long aliphatic chain, which influences its solubility, permeability, and interaction with biological membranes. The presence of the N-methyl group is significant in modulating the compound's biological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Case Studies
- Cytotoxicity Studies : A comparative analysis of N-methylated derivatives demonstrated enhanced cytotoxic effects against hepatocarcinoma (Huh7), adenocarcinoma (HCT-8), and acute myeloid leukemia (THP-1) cells. The half-maximal inhibitory concentration (IC50) values ranged significantly based on structural modifications .
- Enzyme Inhibition : The compound exhibited selective inhibition of BuChE compared to acetylcholinesterase (AChE), with specific derivatives showing up to a 2-fold increase in activity compared to non-methylated counterparts .
Table 1: Biological Activity of this compound Derivatives
| Compound | IC50 (µM) | Selectivity Index | Antiviral Activity |
|---|---|---|---|
| This compound | 50 | 5.7 | Moderate |
| 4′-O,N-Dimethylnorbelladine | 10.4 | 3.3 | Low |
| 3′-O,N-Dimethylnorbelladine | 16.1 | 2.2 | High |
The mechanism by which this compound exerts its biological effects primarily involves:
- Interaction with Membrane Receptors : The long hydrophobic tail aids in membrane penetration, enhancing receptor binding.
- Modulation of Enzyme Activity : The N-methyl group influences the conformation of the molecule, affecting its ability to inhibit specific enzymes involved in neurotransmitter metabolism and cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
